

# An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Fenoprop

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## Compound of Interest

Compound Name: (-)-Fenoprop

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## Introduction

**(-)-Fenoprop**, the biologically active (2R)-enantiomer of 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide.<sup>[1]</sup> Although its use has been discontinued in many countries, its well-defined mechanism of action as a plant growth regulator continues to make it a subject of interest in environmental science and toxicology. This guide provides a comprehensive overview of the chemical and physical properties of **(-)-Fenoprop**, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

## Chemical and Physical Properties

**(-)-Fenoprop** is a white crystalline solid at room temperature.<sup>[2]</sup> The introduction of a methyl group to the acetic acid side chain of 2,4,5-T creates a chiral center, with the herbicidal activity primarily residing in the (2R)- or (-)-enantiomer.<sup>[1]</sup>

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid	[3]
Common Name	(-)-Fenoprop, (+)-Silvex	[3]
CAS Number	30365-50-5	[3]
Chemical Formula	C <sub>9</sub> H <sub>7</sub> Cl <sub>3</sub> O <sub>3</sub>	[4]
Molecular Weight	269.51 g/mol	[5]
Appearance	White powder	[1]

## Physicochemical Data

Property	Value	Conditions	Reference
Melting Point	180 °C (for racemate)	Standard Pressure	[1]
pKa	2.84	25 °C	[1]
Water Solubility	140 mg/L	20 °C	[1]
log P (Octanol-Water Partition Coefficient)	3.8	20 °C	

## Experimental Protocols

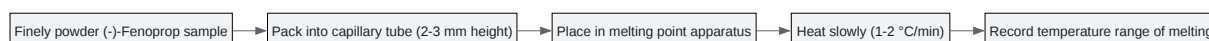
The following sections detail standardized laboratory procedures for determining the key physical and chemical properties of **(-)-Fenoprop**.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

- **Sample Preparation:** A small amount of finely powdered **(-)-Fenoprop** is packed into a capillary tube to a height of 2-3 mm.[6][7] The tube is then tapped gently to ensure the sample is compact.[6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[7]
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[7]
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the substance.[6]



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Caption: Workflow for Melting Point Determination.

## Aqueous Solubility Determination

The solubility of a compound in water is a fundamental property influencing its environmental fate and bioavailability.

Protocol:

- **Sample Preparation:** An excess amount of **(-)-Fenoprop** is added to a known volume of deionized water in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The saturated solution is filtered to remove any undissolved solid.

- Quantification: The concentration of **(-)-Fenoprop** in the filtered aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9]



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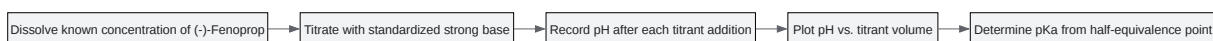
Caption: Workflow for Aqueous Solubility Determination.

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **(-)-Fenoprop**, a carboxylic acid, this is a key parameter.

Protocol:

- Solution Preparation:** A known concentration of **(-)-Fenoprop** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds. [10][11] The solution is placed in a thermostatted vessel.[11]
- Titration Setup:** A calibrated pH electrode is immersed in the solution, and a standardized solution of a strong base (e.g., NaOH) is used as the titrant.[10][12]
- Titration:** The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[10]
- Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]



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Caption: Workflow for pKa Determination.

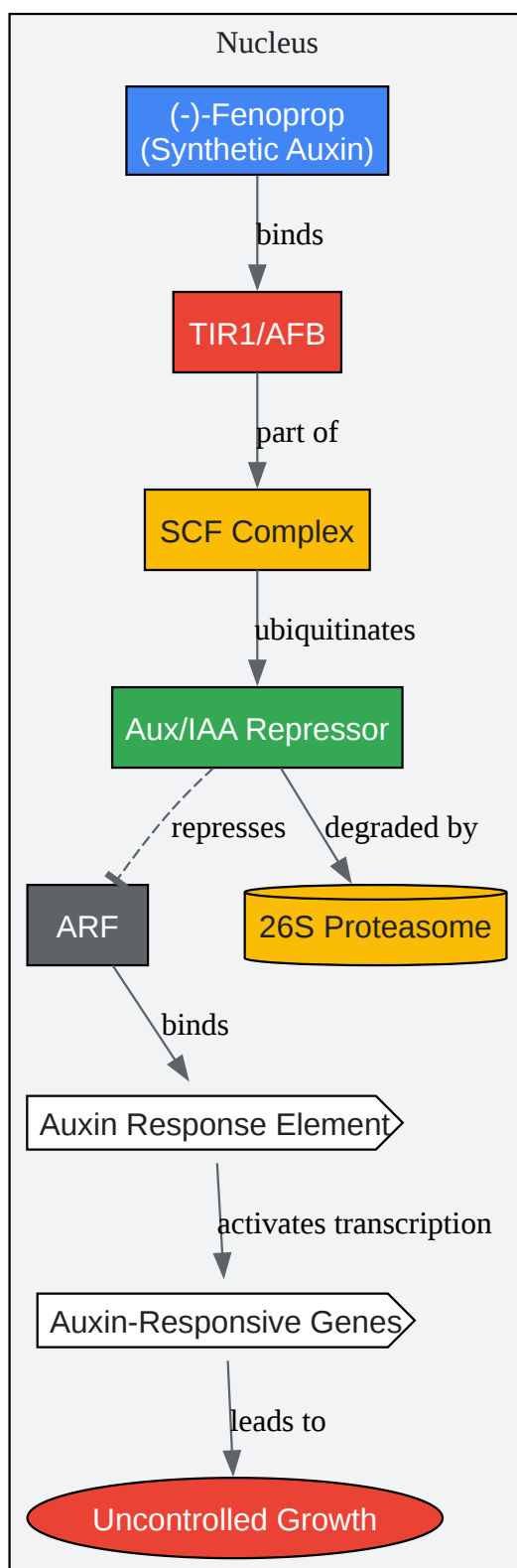
## Mechanism of Action and Signaling Pathway

**(-)-Fenoprop** acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).<sup>[1]</sup> At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The primary signaling pathway for auxins involves the SCF-TIR1/AFB ubiquitin-ligase complex.

Signaling Pathway:

- **Perception:** In the presence of auxin (or a synthetic mimic like **(-)-Fenoprop**), the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB (AUXIN SIGNALING F-BOX) homologs bind to the auxin molecule.
- **Complex Formation:** This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors.
- **Ubiquitination and Degradation:** The formation of this complex leads to the ubiquitination of the Aux/IAA repressor proteins by the SCF (Skp1-Cullin-F-box) complex.
- **Derepression of ARFs:** The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.
- **Gene Transcription:** The degradation of the Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.
- **Physiological Response:** The expression of these genes results in various physiological responses, including cell elongation, division, and differentiation. At high, herbicidal concentrations of synthetic auxins, this process is overstimulated, leading to abnormal and ultimately lethal growth.<sup>[13][14]</sup>



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Caption: Synthetic Auxin Signaling Pathway.

## Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **(-)-Fenoprop**, along with standardized experimental protocols for their determination. Understanding these fundamental characteristics is essential for researchers in the fields of environmental science, toxicology, and drug development. The elucidation of its mechanism of action through the auxin signaling pathway provides a clear example of how synthetic molecules can interact with and disrupt fundamental biological processes. The provided workflows and diagrams serve as a practical resource for laboratory work and a conceptual framework for understanding the herbicidal activity of **(-)-Fenoprop**.

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